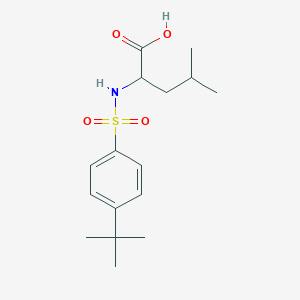

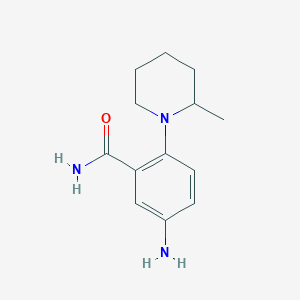

4-(环己基氨基)-3-硝基苯甲酸甲酯

描述

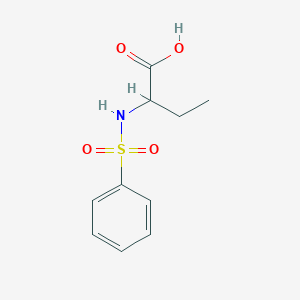

Methyl 4-(cyclohexylamino)-3-nitrobenzoate is a compound that is structurally related to a variety of benzoate derivatives which have been synthesized and studied for their chemical and physical properties. These compounds are of interest due to their potential applications in organic synthesis, pharmaceuticals, and materials science. The related compounds include esters of 4-amino-3-nitrobenzoic acid, which have been synthesized through Fischer esterification reactions , as well as various substituted benzoates that have been characterized for their structural and optical properties .

Synthesis Analysis

The synthesis of related compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, involves simple one-pot reactions that can be completed within a short time frame, yielding bright-yellow solids that can be purified using liquid-liquid extraction . Other related compounds, like methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, have been synthesized using a mixture of nitric acid and sulfuric acid for nitration, which offers advantages such as high yield and low production cost .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using techniques such as single crystal X-ray diffraction, which reveals details about the crystalline system, space group, and lattice parameters . For instance, 4-methyl-3-nitrobenzoic acid was found to crystallize in the monoclinic system with a specific space group . The quality of the crystals can be assessed by calculating the dislocation density, which indicates the crystalline perfection .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their molecular structure. For example, the presence of amino and nitro groups in the benzoate derivatives facilitates the formation of hydrogen-bonded networks, which can lead to the formation of sheets or chains in the crystal structure . These hydrogen bonding interactions are crucial in determining the overall stability and reactivity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized through various spectroscopic and thermal techniques. The optical properties, such as the lower cut-off wavelength and optical band gap, have been determined, and the refractive index behavior with wavelength has been studied . Thermal analysis has provided insights into the physiochemical changes, decomposition, and stability of the compounds . Mechanical properties, such as hardness, have also been measured, classifying some of these materials as soft . Additionally, nonlinear optical properties have been investigated using Z-scan studies, revealing values for the third-order nonlinear refractive index and absorption coefficient .

科学研究应用

合成和改进方法

与 4-(环己基氨基)-3-硝基苯甲酸甲酯密切相关的化合物(例如 4-丁酰氨基-3-甲基-5-硝基苯甲酸甲酯和 4-丁酰氨基-3-甲基-5-硝基苯甲酸甲酯)的合成一直是研究的主题。例如,蔡春(2004 年)探索了一种改进的合成方法,实现了 80% 以上的高收率,并突出了降低生产成本和高品质产出等好处 (蔡春,2004 年)。同样,任立军(2008 年)使用一种改进的合成工艺报告了 88% 的收率,该工艺展示了高效率和成本效益 (任立军,2008 年)。

化学教育和实验

该化合物也已用于教育背景中。Kam 等人(2020 年)将 4-氨基-3-硝基苯甲酸甲酯的合成(一种简单的 Fischer 酯化反应)描述为有机化学入门课程中的一个实验。这种方法展示了在教学环境中的实际应用,并提供了化学反应和过程的可见示例 (Kam、Levonis 和 Schweiker,2020 年)。

潜在治疗应用

在医学领域,结构相似的化合物 4-甲基-3-硝基苯甲酸已被确定为癌细胞迁移的抑制剂。彭晨等人(2011 年)发现了它在非小细胞肺癌中的抑制剂潜力,表明其有可能发展为抗转移药物 (陈等人,2011 年)。

化学性质和分析

研究还集中在了解类似化合物的化学性质。例如,吴等人(2016 年)研究了 3-甲基-4-硝基苯甲酸在各种溶剂中的溶解度和热力学,提供了对其物理和化学行为的见解,并有助于工艺优化 (吴、Di、张和张,2016 年)。

晶体结构分析

已经对类似化合物的晶体结构进行了研究。Portilla 等人(2007 年)研究了 4-[(5-甲基-1H-吡唑-3-基)氨基]-3-硝基苯甲酸甲酯中的氢键链,揭示了对分子结构和分子间相互作用的详细见解 (Portilla、Mata、Nogueras、Cobo、Low 和 Glidewell,2007 年)。

药物中间体

邱志强(2007 年)以 3-甲基-4-硝基苯甲酸为原料合成了药物中间体,包括上述化合物。该研究强调了此类化合物在制药工业中的重要性,特别是在新药开发中 (邱志强,2007 年)。

属性

IUPAC Name |

methyl 4-(cyclohexylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-20-14(17)10-7-8-12(13(9-10)16(18)19)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLPKKOKDXVKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NC2CCCCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388036 | |

| Record name | methyl 4-(cyclohexylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(cyclohexylamino)-3-nitrobenzoate | |

CAS RN |

503859-26-5 | |

| Record name | methyl 4-(cyclohexylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B1304990.png)

![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)

![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)